molecular formula C21H23ClN2O3 B6106445 1-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

1-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide

Cat. No. B6106445
M. Wt: 386.9 g/mol
InChI Key: JIRRNNGADKQZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide, commonly known as BDPC, is a psychoactive drug that belongs to the class of piperidine derivatives. BDPC has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

BDPC is thought to exert its pharmacological effects through the modulation of the activity of various neurotransmitter systems in the brain, including the opioid, serotonin, and dopamine systems. BDPC has been found to bind to the mu-opioid receptor with high affinity, and it has been suggested that this binding may underlie its analgesic effects. BDPC has also been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
BDPC has been found to exhibit potent analgesic and anxiolytic effects in animal models. BDPC has also been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic effects. BDPC has been found to be relatively non-toxic in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of using BDPC in lab experiments is its potent analgesic and anxiolytic effects, which may be useful for studying pain and anxiety disorders. However, one limitation of using BDPC is its potential for abuse and addiction, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on BDPC. One area of research could be the development of new analogs of BDPC with improved pharmacological properties, such as increased selectivity and potency. Another area of research could be the investigation of the potential therapeutic applications of BDPC in the treatment of pain and anxiety disorders. Finally, further research could be conducted to better understand the mechanism of action of BDPC and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

BDPC can be synthesized through a multistep process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-chlorobenzylamine, followed by the reduction of the resulting imine with sodium borohydride and the acylation of the resulting amine with piperidine-4-carboxylic acid chloride.

Scientific Research Applications

BDPC has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. BDPC has been found to exhibit potent analgesic and anxiolytic effects in animal models, and it has been suggested that BDPC may have potential therapeutic applications in the treatment of pain and anxiety disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-18-4-2-1-3-17(18)12-23-21(25)16-7-9-24(10-8-16)13-15-5-6-19-20(11-15)27-14-26-19/h1-6,11,16H,7-10,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRRNNGADKQZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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